Cas no 2172510-82-4 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid)

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid
- 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid
- 2172510-82-4
- EN300-1523869
-
- インチ: 1S/C26H32N2O5/c1-16(2)24(25(30)31)17(3)28-23(29)13-8-14-27-26(32)33-15-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,16-17,22,24H,8,13-15H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: KVQQSEPHTUVYTR-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCCC(NC(C)C(C(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 452.23112213g/mol
- どういたいしつりょう: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 660
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 105Ų
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1523869-2500mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid |
2172510-82-4 | 2500mg |
$1791.0 | 2023-09-26 | ||
Enamine | EN300-1523869-0.5g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid |
2172510-82-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1523869-100mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid |
2172510-82-4 | 100mg |
$804.0 | 2023-09-26 | ||
Enamine | EN300-1523869-250mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid |
2172510-82-4 | 250mg |
$840.0 | 2023-09-26 | ||
Enamine | EN300-1523869-1.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid |
2172510-82-4 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1523869-500mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid |
2172510-82-4 | 500mg |
$877.0 | 2023-09-26 | ||
Enamine | EN300-1523869-50mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid |
2172510-82-4 | 50mg |
$768.0 | 2023-09-26 | ||
Enamine | EN300-1523869-0.05g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid |
2172510-82-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1523869-5.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid |
2172510-82-4 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1523869-1000mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-(propan-2-yl)butanoic acid |
2172510-82-4 | 1000mg |
$914.0 | 2023-09-26 |
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acidに関する追加情報
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic Acid (CAS No. 2172510-82-4): A Comprehensive Overview
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid (CAS No. 2172510-82-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Aib-OH, is a derivative of the amino acid α-aminoisobutyric acid (Aib) and is characterized by its unique structural features, including the fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal, making 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid an essential reagent in the synthesis of peptides and peptidomimetics.
The chemical structure of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid consists of a central Aib residue with an Fmoc protecting group attached to the amino group. The Aib residue, which is a non-proteinogenic amino acid, is known for its ability to induce β-turns and other secondary structures in peptides, making it a valuable tool in the design of bioactive peptides and protein mimics. The Fmoc protecting group ensures that the amino group remains inactive during the synthesis process, allowing for precise control over the coupling reactions and the formation of the desired peptide sequences.
In recent years, 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid has been extensively studied for its applications in various therapeutic areas. One notable application is in the development of peptidomimetics for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Peptidomimetics derived from Aib-containing peptides have shown promising results in inhibiting amyloid-beta aggregation and reducing neurotoxicity, which are key factors in the pathogenesis of these diseases.
Another area where 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid has found significant use is in cancer research. Peptides containing Aib residues have been shown to exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selective toxicity is attributed to the unique structural properties of Aib, which can disrupt specific protein-protein interactions that are crucial for cancer cell survival and proliferation.
The synthesis of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid typically involves several steps, including the protection of the amino group with Fmoc, followed by coupling with other amino acids or peptide fragments. The Fmoc group can be efficiently removed using a mild base such as piperidine, allowing for subsequent coupling reactions to proceed without interference from unprotected amino groups. This modular approach to peptide synthesis enables researchers to create complex and highly functional peptides with high purity and yield.
In addition to its use in therapeutic applications, 3-4-{(9H-fluoren - 9 - ylmethoxycarbonyl}amino) butanamido - 2 - (propan - 2 - yl) butanoic acid has also been employed in the development of diagnostic tools and imaging agents. For example, Aib-containing peptides have been used to create molecular probes that can selectively bind to specific biomarkers associated with various diseases. These probes can be labeled with fluorescent or radioactive tags to facilitate their detection and imaging in biological systems.
The stability and solubility properties of 3 - 4 - ({( 9 H - fluoren - 9 - ylmethoxycarbonyl } amino ) butanamido - 2 - ( propan - 2 - yl ) butanoic acid make it suitable for a wide range of applications in both research and industrial settings. Its high purity and consistent quality ensure reliable results in experiments and formulations, making it a preferred choice for many researchers working in the field of medicinal chemistry.
In conclusion, 3 - 4 - ({( 9 H - fluoren - 9 - ylmethoxycarbonyl } amino ) butanamido - 2 - ( propan - 2 - yl ) butanoic acid (CAS No. 2172510 - 82 - 4) is a versatile and important compound with numerous applications in medicinal chemistry, pharmaceutical research, and diagnostic imaging. Its unique structural features and functional properties make it an indispensable reagent in the synthesis of bioactive peptides and peptidomimetics, contributing significantly to advancements in these fields.
2172510-82-4 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-(propan-2-yl)butanoic acid) 関連製品
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